Ethyl 2-phenyl-5-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 2-phenyl-5-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran core, an oxazole ring, and various phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-phenyl-5-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-1-benzofuran-3-carboxylate typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The oxazole ring is then introduced via a condensation reaction involving an aldehyde and an amine, followed by cyclization. The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to yield the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-phenyl-5-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The phenyl groups and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-phenyl-5-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-1-benzofuran-3-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where benzofuran derivatives have shown efficacy.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-phenyl-5-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares a similar ester functional group but has a different core structure.
2-Methoxyethyl 2-methyl-5-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-1-benzofuran-3-carboxylate: This compound is closely related, with a methoxyethyl group instead of an ethyl group.
Uniqueness
Ethyl 2-phenyl-5-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-1-benzofuran-3-carboxylate is unique due to its combination of a benzofuran core and an oxazole ring, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C33H25NO5 |
---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
ethyl 2-phenyl-5-[[4-(2-phenyl-1,3-oxazol-5-yl)phenyl]methoxy]-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C33H25NO5/c1-2-36-33(35)30-27-19-26(17-18-28(27)38-31(30)24-9-5-3-6-10-24)37-21-22-13-15-23(16-14-22)29-20-34-32(39-29)25-11-7-4-8-12-25/h3-20H,2,21H2,1H3 |
InChI Key |
IFUNNJNYJBCAHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)C4=CN=C(O4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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